Boc-HoMet-OH
Description
Historical Trajectories and Foundational Principles of Boc Chemistry in Peptide and Complex Molecule Synthesis
The tert-butyloxycarbonyl (Boc) group emerged as a cornerstone in organic synthesis, particularly revolutionizing peptide chemistry, with its introduction in the 1960s numberanalytics.compeptide.comwikipedia.org. As an acid-labile protecting group, the Boc moiety is strategically employed to temporarily mask the reactivity of amine functionalities, most notably the α-amino group of amino acids numberanalytics.comwikipedia.orgontosight.aibzchemicals.com. This protection is typically achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base numberanalytics.comwikipedia.orgontosight.aibzchemicals.com.
The key advantage of the Boc group lies in its selective removal under mild acidic conditions, commonly using trifluoroacetic acid (TFA) in organic solvents numberanalytics.comwikipedia.orgwikipedia.orgchempep.com. This characteristic acid lability was instrumental in the development of solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, which enabled the efficient, automated, and high-yield production of peptides peptide.comchempep.comcsbio.comnih.gov. The original Boc/benzyl (B1604629) (Bzl) strategy in SPPS relied on differential acid lability, where the Boc group was removed with moderate acid, while side-chain protecting groups and the peptide-resin linkage required stronger acidic conditions for cleavage peptide.comwikipedia.orgcsbio.comnih.gov. While the Fmoc (fluorenylmethyloxycarbonyl) protecting group strategy has become more prevalent in many research laboratories due to its milder deprotection conditions, the Boc strategy remains valuable for specific synthetic challenges and historical context nih.gov.
The Context of Homomethionine within Non-Canonical Amino Acid Chemical Biology
The field of chemical biology has seen a significant expansion through the incorporation of non-canonical amino acids (ncAAs) into biological systems and synthetic molecules acs.orgacs.orgmdpi.comnih.gov. ncAA are amino acids that are not among the 20 standard proteinogenic amino acids encoded directly by the genetic code acs.orgacs.orgmdpi.comnih.gov. Their inclusion allows for the creation of peptides and proteins with novel functionalities, enhanced stability, altered biological activities, and improved pharmacokinetic properties acs.orgacs.orgmdpi.comnih.gov.
Homomethionine (HoMet) is an example of such a non-canonical amino acid. It is structurally analogous to methionine but features an additional methylene (B1212753) group in its side chain, separating the α-carbon from the thioether moiety mdpi.comchemimpex.comnih.gov. This structural modification can influence the conformational preferences and chemical reactivity of peptides incorporating homomethionine, making it a valuable tool for researchers aiming to fine-tune peptide structures and functions mdpi.comnih.govchemimpex.com. The study and application of ncAAs like homomethionine are central to advancing areas such as drug design, enzyme engineering, and the development of novel biomaterials.
Strategic Research Avenues for Boc-HoMet-OH in Chemical Sciences and Biochemistry
This compound, specifically N-Boc-L-homomethionine, serves as a crucial protected derivative for integrating homomethionine into synthetic peptides chemimpex.comchemimpex.comchemscene.com. The presence of the Boc group ensures that the amino terminus is protected during peptide chain elongation, allowing for controlled coupling reactions in both solution-phase and solid-phase peptide synthesis (SPPS) chemimpex.comchemimpex.com.
Research strategies involving this compound are primarily focused on its role as a versatile building block. It is employed in the synthesis of peptide analogs designed to exhibit modified biological activities or improved pharmacological profiles compared to their naturally occurring counterparts chemimpex.comchemimpex.com. For instance, incorporating homomethionine residues can enhance peptide stability against enzymatic degradation or alter binding affinities to specific biological targets nih.govchemimpex.comchemimpex.com. This makes this compound a valuable reagent in medicinal chemistry for the development of novel therapeutics, including peptide-based drugs, and in the broader field of chemical biology for probing molecular interactions and designing functional peptides chemimpex.comchemimpex.comchemscene.com.
Data Tables
To provide a clearer understanding of the chemical properties of this compound, the following data is presented:
Table 1: Key Properties of N-Boc-L-homomethionine
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| N-Boc-L-homomethionine | 1242340-22-2 | C₁₁H₂₀N₂O₄S | 276.34 | ≥95% |
Data sourced from various chemical databases and supplier information aksci.com.
Compound List
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
BBKWPHNJSWWLBV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |
Origin of Product |
United States |
Elucidating the Role of Boc Homet Oh in Peptide and Peptidomimetic Construction
Integration of Boc-HoMet-OH into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a robust and widely utilized technique for assembling peptides on an insoluble polymer support, allowing for efficient removal of excess reagents and byproducts through filtration and washing. While the fluorenylmethoxycarbonyl (Fmoc) strategy has become predominant, the tert-butyloxycarbonyl (Boc) strategy, often in conjunction with benzyl (B1604629) (Bzl) side-chain protecting groups, remains relevant for specific applications. This compound can be integrated into Boc-based SPPS protocols, where the Boc group serves as the temporary N-terminal protecting group.
Coupling Efficiencies and Side Reaction Mitigation with this compound
The efficiency of coupling protected amino acids is paramount in SPPS, especially for longer peptide sequences, as cumulative yield losses can significantly impact the final product. While specific coupling efficiency data for this compound are not extensively detailed in general literature, the principles governing methionine incorporation apply. Methionine itself is generally considered non-reactive under standard Fmoc-based SPPS conditions and does not typically require side-chain protection biotage.com. However, its thioether side chain is susceptible to oxidation, which can occur during synthesis or cleavage biotage.compeptide.com. To mitigate methionine oxidation, scavengers such as dithiothreitol (B142953) (DTT) or dithiothreitol (DTE) are often included in cleavage cocktails peptide.comchempep.com.
When using this compound, the coupling efficiency will depend on the activation method employed and the specific sequence context. Standard coupling reagents like carbodiimides (e.g., DIC) in combination with additives (e.g., HOBt, Oxyma) or uronium/phosphonium salts (e.g., HBTU, HATU) are typically used sigmaaldrich.compeptide.compeptide.com. Side reactions, such as racemization or incomplete coupling, can occur, but these are general challenges in SPPS that can be addressed through optimized protocols, appropriate reagent selection, and monitoring of reaction completion (e.g., Kaiser test) iris-biotech.de. For homomethionine specifically, its longer side chain might slightly influence steric hindrance during coupling compared to methionine, but it is generally expected to behave similarly to other protected amino acids in terms of coupling chemistry.
Orthogonality with Protecting Group Strategies in Complex Peptide Assembly
Orthogonality in protecting group strategies is critical for the selective manipulation of functional groups during complex peptide synthesis. The Boc group is characterized by its lability to acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable under basic conditions organic-chemistry.orgorganic-chemistry.org. This contrasts with the Fmoc group, which is labile to basic conditions (e.g., piperidine) but stable to acid organic-chemistry.orgiris-biotech.demasterorganicchemistry.com.
In a Boc/Bzl SPPS strategy, both the N-terminal Boc group and the side-chain benzyl-based protecting groups are typically removed simultaneously by treatment with strong acid (TFA) during the final cleavage step iris-biotech.deiris-biotech.dewikipedia.org. While this is effective, it offers less flexibility for selective deprotection of individual side chains during the synthesis compared to the Fmoc/tert-butyl (tBu) strategy, where Fmoc is base-labile and tBu is acid-labile, allowing for orthogonal deprotection iris-biotech.demasterorganicchemistry.combham.ac.uk. If this compound is employed in an Fmoc-SPPS context, the Boc group would likely serve as a specific side-chain protection or be part of a specialized fragment synthesis strategy, rather than the primary N-terminal protection. The inherent acid-lability of the Boc group allows for its selective removal in the presence of base-labile groups, enabling stepwise elongation or fragment coupling in a controlled manner organic-chemistry.orgorganic-chemistry.org.
Application of this compound in Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out reactions in solution, often requiring purification of intermediates after each coupling step bachem.comslideshare.netnih.gov. This method is particularly valuable for large-scale production and for synthesizing peptides that are prone to aggregation on solid supports bachem.comnih.gov. Boc-protected amino acids, including this compound, are well-suited for LPPS, where the Boc group provides robust protection during activation and coupling steps organic-chemistry.orgwikipedia.orgbachem.com. L-β-Homomethionine hydrochloride has been identified as suitable for solution-phase peptide synthesis chemicalbook.com.
Fragment Condensation and Segment Coupling Utilizing this compound
Fragment condensation is a key strategy within LPPS, where pre-synthesized, protected peptide segments are coupled together to form larger peptides. This approach can be more efficient for long or complex sequences than stepwise elongation from a single amino acid bachem.comslideshare.netresearchgate.net. This compound, as a Boc-protected amino acid, can be readily incorporated into such peptide fragments. Following the synthesis of these fragments, the Boc protecting group can be selectively removed under acidic conditions, exposing the amino terminus for coupling with another activated peptide segment organic-chemistry.orgorganic-chemistry.orgwikipedia.org. This allows for the controlled assembly of larger peptide structures.
Strategic Advantages and Limitations in Solution-Based Peptide Elongation
Advantages: LPPS offers distinct advantages, including potentially lower costs for large-scale manufacturing and the ability to directly monitor reaction progress and purity using techniques like HPLC bachem.com. It can also circumvent issues related to peptide aggregation on solid supports, which can hinder coupling efficiency in SPPS nih.gov. The purification of intermediates in solution can lead to higher purity final products if optimized.
Chemical Ligations and Bioconjugation with this compound Derived Peptides
The sulfur atom within the methionine side chain, and by extension, the homomethionine side chain, offers unique opportunities for chemical ligation and bioconjugation strategies. These methods allow for the selective joining of peptide fragments or the attachment of peptides to other molecules, such as proteins, surfaces, or labels papyrusbio.comnih.govnih.gov.
Methionine-based ligation methods, distinct from the more common cysteine-based Native Chemical Ligation (NCL), leverage the thioether functionality. For instance, a method involving transthioesterification with homocysteine, followed by S- to N-acyl migration, can form an amide bond at the methionine residue nih.gov. While these methods typically operate on unprotected peptides, peptides synthesized using this compound can be deprotected and then subjected to such ligation chemistries. The Boc group's acid-lability allows for its removal to reveal the amino terminus, which can then participate in further reactions or modifications.
Bioconjugation strategies can also target the sulfur atom of methionine or homomethionine residues for selective modification, enabling the creation of novel biomaterials, biosensors, or targeted drug delivery systems papyrusbio.comnih.gov. Peptides incorporating homomethionine, derived from this compound, can serve as scaffolds for attaching functional moieties or for specific immobilization onto surfaces, utilizing the unique reactivity of the sulfur atom.
Mechanistic Investigations Pertaining to Boc Homet Oh Reactivity and Transformations
Mechanistic Pathways Governing the Introduction of the Boc Group on Homomethionine Derivatives
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine of homomethionine is a fundamental transformation that relies on the nucleophilic character of the amino group. The most prevalent and efficient method involves the use of di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O). fishersci.co.ukwikipedia.org
The reaction mechanism initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of homomethionine onto one of the electrophilic carbonyl carbons of Boc anhydride. total-synthesis.comcommonorganicchemistry.com This step forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate is driven by the departure of a stable leaving group, tert-butyl carbonate. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butanol. commonorganicchemistry.com The evolution of CO₂ provides a strong thermodynamic driving force for the reaction, shifting the equilibrium towards the protected product. total-synthesis.com
This reaction is typically conducted in the presence of a base. organic-chemistry.org The base, such as sodium hydroxide (B78521) or triethylamine (B128534), serves to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride. total-synthesis.com The choice of solvent and base can be adapted depending on the specific substrate and desired reaction conditions, with options ranging from aqueous systems to anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. fishersci.co.ukwikipedia.org
| Reagent | Base (Example) | Solvent (Example) | Key Byproducts |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/Dioxane | Carbon dioxide, tert-Butanol |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (B28879) (DMAP) | Acetonitrile | Carbon dioxide, tert-Butanol |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Carbon dioxide, tert-Butanol |
Deconstruction Mechanisms of the Boc Protecting Group in Boc-HoMet-OH Systems
The removal, or deprotection, of the Boc group is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation. The lability of the Boc group under acidic conditions is its most defining and synthetically useful characteristic. rsc.org
Acid-Catalyzed Deprotection Mechanisms and Byproduct Formation
The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). wikipedia.orgtotal-synthesis.com
The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) group by the acid. commonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The key step in the mechanism is the fragmentation of the protonated carbamate. This process occurs via an E1-type elimination, where the molecule cleaves to form three products: the free amine, carbon dioxide, and a highly stable tertiary carbocation, the tert-butyl cation. commonorganicchemistry.comacsgcipr.org
Byproduct Formation: The primary byproduct of concern is the tert-butyl cation (t-Bu⁺). acsgcipr.org This electrophilic species can engage in undesirable side reactions, most notably the alkylation of nucleophilic residues within the substrate or other molecules present in the reaction mixture. For amino acids with nucleophilic side chains, such as methionine itself (containing a thioether), tryptophan, or cysteine, this can lead to the formation of tert-butylated byproducts. total-synthesis.com To mitigate these side reactions, "scavengers" are often added to the deprotection cocktail. organic-chemistry.org These are nucleophilic species, such as anisole (B1667542) or thioanisole, designed to trap the tert-butyl cation before it can react with the desired product. wikipedia.org The tert-butyl cation can also deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org
| Primary Byproduct | Potential Side Reaction | Mitigation Strategy | Example Scavenger |
|---|---|---|---|
| tert-Butyl Cation (t-Bu⁺) | Alkylation of nucleophiles | Addition of scavengers | Anisole, Thioanisole |
| Isobutylene | Oligomerization | Removal by inert gas flow | N/A |
| Carbon Dioxide (CO₂) | Pressure buildup | Performing reaction in an open or vented system | N/A |
Alternative Deprotection Strategies and their Underlying Chemical Mechanisms
While acid-catalyzed cleavage is common, the harsh conditions can be incompatible with sensitive substrates. This has led to the development of alternative deprotection strategies.
Lewis Acid-Mediated Deprotection: Lewis acids such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can effectively cleave the Boc group. fishersci.co.ukorganic-chemistry.org The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which polarizes the C-O bond and facilitates its cleavage, generating the tert-butyl cation and a metal-coordinated carbamate that subsequently breaks down. This method can offer different selectivity compared to Brønsted acids.
Trimethylsilyl Iodide (TMSI): Sequential treatment with TMSI followed by a protic solvent like methanol provides a neutral deprotection condition. wikipedia.org The mechanism involves the silylation of the carbonyl oxygen by TMSI, which leads to the elimination of tert-butyl iodide. The resulting silyl (B83357) carbamate is then hydrolyzed by methanol to a carbamic acid, which spontaneously decarboxylates to yield the free amine. wikipedia.org
Deep Eutectic Solvents (DES): More recent "green" chemistry approaches utilize deep eutectic solvents, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). researchgate.netmdpi.com In this system, the DES acts as both the solvent and the catalyst. The acidic component (pTSA) protonates the carbamate, initiating the cleavage in a manner similar to traditional acidolysis but often under milder conditions and with a more sustainable solvent system. mdpi.com
Oxalyl Chloride/Methanol: A mild method using oxalyl chloride in methanol has been reported for deprotecting various N-Boc compounds. rsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride, which activates the carbamate for cleavage under room temperature conditions, offering tolerance for other acid-labile functional groups. rsc.org
In Situ Spectroscopic and Computational Studies of this compound Reactions
To gain a deeper understanding of the reaction dynamics, transient species, and energy profiles of this compound transformations, researchers employ a combination of in situ spectroscopic techniques and computational modeling.
Kinetic and Thermodynamic Aspects of this compound Transformations
Kinetic studies provide insight into the rates of both the protection and deprotection reactions. For the acid-catalyzed deprotection of Boc-amines, research has revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid (e.g., HCl). nih.gov This finding suggests a mechanism more complex than simple protonation, possibly involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair after the initial fragmentation of the protonated substrate. nih.gov In contrast, deprotection with an acid like TFA, which has a non-nucleophilic conjugate base, may follow a different kinetic profile. nih.gov
Elucidation of Transient Intermediates in HoMet-Containing Systems
The direct observation of short-lived intermediates is challenging but crucial for confirming mechanistic proposals.
In Deprotection: The key transient species in acid-catalyzed deprotection are the initial protonated this compound and the carbamic acid intermediate that forms just before decarboxylation. commonorganicchemistry.com While the tert-butyl cation is a critical intermediate, its high reactivity makes it difficult to observe directly. Spectroscopic techniques performed at low temperatures (cryogenic spectroscopy) or time-resolved spectroscopy could potentially capture signals from these transient species.
In Protection: During the introduction of the Boc group, a tetrahedral intermediate is formed. While its lifetime is fleeting, its existence is a cornerstone of the accepted mechanism for nucleophilic acyl substitution.
Computational modeling is an invaluable tool for studying these elusive species. DFT calculations can model the structures and energies of proposed intermediates and transition states along the reaction coordinate. This allows for the visualization of the entire reaction pathway, from reactants to products, including the high-energy, short-lived species that are difficult or impossible to isolate experimentally. For this compound, such models would confirm the structures of the tetrahedral intermediate in the protection step and the protonated species and carbamic acid in the deprotection step, providing a complete, atom-level picture of the transformation.
Table of Compounds
| Compound Name | Abbreviation / Common Name |
|---|---|
| N-tert-butoxycarbonyl-L-homomethionine | This compound |
| Di-tert-butyl dicarbonate | Boc anhydride, Boc₂O |
| Trifluoroacetic acid | TFA |
| Hydrochloric acid | HCl |
| Dichloromethane | DCM |
| Tetrahydrofuran | THF |
| 4-Dimethylaminopyridine | DMAP |
| Sodium hydroxide | NaOH |
| Triethylamine | Et₃N |
| tert-Butanol | t-BuOH |
| Carbon dioxide | CO₂ |
| Aluminum chloride | AlCl₃ |
| Zinc bromide | ZnBr₂ |
| Trimethylsilyl iodide | TMSI |
| p-Toluenesulfonic acid | pTSA |
| Choline chloride | - |
| Oxalyl chloride | - |
| Anisole | - |
| Thioanisole | - |
Biochemical and Chemical Biology Research Exploiting Boc Homet Oh
Boc-HoMet-OH as a Chemical Probe for Amino Acid and Peptide Recognition
This compound is a valuable tool for researchers to create peptides and proteins with modified structures. By incorporating homomethionine in place of methionine, scientists can probe the specificity of molecular recognition events, such as how enzymes identify their substrates or how proteins interact with each other. The slightly longer and more flexible side chain of homomethionine can alter binding affinities and provide insight into the steric and electronic requirements of these interactions.
Design of Enzyme Substrates and Inhibitors Incorporating Homomethionine Residues
The precise three-dimensional structure of an enzyme's active site dictates its substrate specificity. uomustansiriyah.edu.iq By using this compound to synthesize peptide substrates with homomethionine replacing a natural methionine residue, researchers can investigate how an enzyme accommodates this structural change. The introduction of the longer side chain can affect binding affinity and the rate of catalysis, providing valuable information about the active site's topology.
This knowledge is instrumental in the rational design of enzyme inhibitors. If an enzyme can tolerate the bulkier homomethionine, it may be possible to design inhibitors that exploit this space to achieve higher potency and selectivity. This structure-activity relationship data helps in developing therapeutic agents that target specific enzymes involved in disease pathways. uomustansiriyah.edu.iq
Functional Interrogations of Protein Modification with this compound Analogues
Beyond simply being incorporated, homomethionine and its derivatives serve as tools to interrogate the function of proteins. By strategically placing these non-canonical amino acids, scientists can dissect the roles of individual methionine residues and explore how changes in protein structure affect their biological activity.
Site-Specific Incorporation of Homomethionine Derivatives into Proteins
To precisely study the effect of a single amino acid substitution, global replacement of methionine is often insufficient. Genetic code expansion techniques allow for the site-specific incorporation of non-canonical amino acids into proteins. rice.edu This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the desired homomethionine analog and direct its insertion at a specific, predetermined site in the protein's sequence, often in response to a nonsense or amber stop codon (UAG). rice.edu
This powerful method gives researchers complete control over the location of the unnatural amino acid, enabling the creation of precisely modified proteins for functional analysis. researchgate.netrice.edu This has been used to introduce a wide variety of probes, including those with bio-orthogonal handles, photo-crosslinkers, and spectroscopic reporters, at virtually any position in a protein. rice.edu
Effects of Homomethionine Analogues on Protein Structure-Function Relationships
Methionine plays several crucial roles in protein structure and function beyond its presence in the hydrophobic core. nih.gov Its side chain can participate in stabilizing S-aromatic interactions with residues like tryptophan or tyrosine, which contribute significantly to protein stability and protein-protein interactions. nih.gov
Advanced Applications in Molecular and Cellular Biology
The ability to incorporate homomethionine analogs with bio-orthogonal functional groups has opened up a wide range of advanced applications. These techniques bridge chemistry and biology to allow for the study of proteins in their native environment with minimal perturbation.
The BONCAT technique, for example, allows for the temporal profiling of protein synthesis in response to various stimuli. researchgate.net By adding an analog like AHA or HPG to cell culture, researchers can exclusively tag and identify proteins made within a specific time window. This has been used to study cellular responses to stress, differentiation, and disease states. Furthermore, it can be applied in living organisms to track the proteomes of specific cell types during development or to identify the protein products of pathogenic bacteria during an infection. researchgate.net These methods provide powerful tools for proteomics, cell biology, and the development of new therapeutics. researchgate.net
| Application Area | Technique | Homomethionine Analog Used | Biological Question Addressed |
| Proteomics | BONCAT | AHA, HPG | Which proteins are synthesized in response to a specific stimulus? |
| Cell Biology | Fluorescence labeling (FUNCAT) | AHA, HPG | Where are new proteins localized within a cell? nih.gov |
| Microbiology | Activity-based profiling | AHA, HPG | Which bacteria in a complex community are metabolically active? researchgate.net |
| Structural Biology | Photo-crosslinking | Photo-methionine | What are the binding partners of a specific protein in its native context? |
Tools for Perturbing and Analyzing Cellular Pathways
The study of cellular pathways, particularly protein synthesis and metabolism, has been significantly advanced by the use of non-canonical amino acid tagging. Methionine analogs, structurally similar to homomethionine, are particularly useful in this regard as they can be incorporated into nascent proteins in place of natural methionine. jenabioscience.comresearchgate.net This metabolic labeling strategy allows for the introduction of chemical handles into proteins, enabling their visualization, identification, and functional characterization. researchgate.net
One of the most prominent techniques in this area is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.gov In this approach, cells are cultured in media containing a methionine analog, which is then incorporated into newly synthesized proteins by the cell's own translational machinery. nih.gov These modified proteins can then be selectively targeted with probes for various downstream applications.
The use of methionine surrogates provides a powerful method for monitoring dynamic changes in the proteome in response to various stimuli or in different cellular states. nih.gov For example, researchers can pulse-label cells with a methionine analog to specifically tag proteins synthesized within a defined time window. researchgate.net This allows for the temporal resolution of protein synthesis and can provide insights into how cells respond to external signals or progress through the cell cycle.
| Tracking Protein Trafficking and Localization | Visualizing the movement and localization of newly synthesized proteins within the cell using fluorescence microscopy. | Analogs compatible with fluorescent probes |
Development of Bio-orthogonal Ligation Strategies with this compound Derived Tags
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org A key component of this strategy is the introduction of a "chemical reporter," a functional group that is inert to the biological environment but can react specifically with an external probe. wikipedia.org Methionine analogs derived from precursors like this compound are ideal candidates for creating such chemical reporters. mdpi.com
By modifying the side chain of homomethionine to include a bio-orthogonal handle, such as an azide (B81097) or an alkyne, researchers can create powerful tools for protein labeling and engineering. mdpi.com Once incorporated into a protein, this handle can be selectively reacted with a complementary probe carrying a fluorescent dye, an affinity tag, or another molecule of interest. nih.gov This allows for the specific and covalent labeling of proteins in their native environment. nih.gov
Several bio-orthogonal ligation reactions have been developed for this purpose, each with its own unique characteristics and applications. nih.gov The choice of reaction depends on factors such as the desired kinetics, the stability of the reactants, and the specific biological question being addressed. researchgate.net
Table 2: Bio-orthogonal Ligation Strategies Employing Methionine Analog-Derived Tags
| Ligation Strategy | Bio-orthogonal Handle on Methionine Analog | Complementary Probe | Key Features |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne | Copper-free, fast kinetics, widely used for in vivo labeling. wikipedia.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | Azide | Highly efficient and specific, though the copper catalyst can be toxic to cells. |
| Staudinger Ligation | Azide | Phosphine | One of the first bio-orthogonal reactions developed, forms a stable amide bond. nih.gov |
| Tetrazine Ligation | Strained alkene or alkyne | Tetrazine | Extremely fast reaction rates, enabling the labeling of low-abundance biomolecules. wikipedia.orgnih.gov |
The development of these bio-orthogonal strategies has revolutionized the study of proteins and other biomolecules. By enabling the precise and selective labeling of biomolecules in living cells, these techniques provide unprecedented opportunities to investigate their function, dynamics, and interactions in real-time. dntb.gov.uanih.gov The synthesis of modified homomethionine derivatives from precursors like this compound is a critical step in the creation of the chemical reporters that drive these powerful methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
